molecular formula C9H9NO2 B1597186 3-Oxo-3-phenylpropanamide CAS No. 3446-58-0

3-Oxo-3-phenylpropanamide

Cat. No.: B1597186
CAS No.: 3446-58-0
M. Wt: 163.17 g/mol
InChI Key: RTLKJCSGNBYCKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxo-3-phenylpropanamide can be synthesized through several methods. One common route involves the reaction of benzoylacetonitrile with ammonium hydroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like 1,4-dioxane under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-hydroxy-3-phenylpropanamide.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-oxo-3-phenylpropanamide involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-Hydroxy-3-phenylpropanamide: Similar structure but with a hydroxyl group instead of a keto group.

    3-Oxo-3-phenylpropanoic acid: Contains a carboxylic acid group instead of an amide group.

    N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-3-phenylpropanamide: A derivative with a thiazole ring.

Uniqueness: 3-Oxo-3-phenylpropanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-oxo-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(12)6-8(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKJCSGNBYCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382723
Record name 3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-58-0
Record name 3-Oxo-3-phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXO-3-PHENYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXT3JZ9L2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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